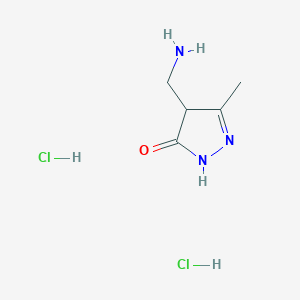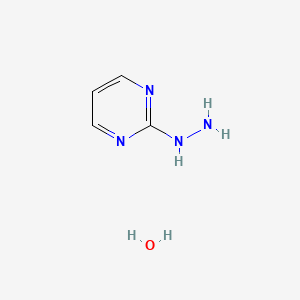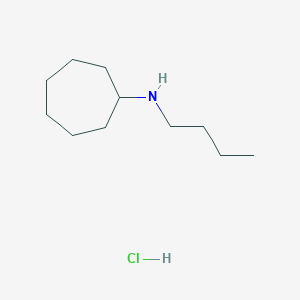
(1,3-Benzodioxol-5-ylmethyl)(4-pyridinylmethyl)amine dihydrobromide
Overview
Description
Scientific Research Applications
Coordination Chemistry and Properties
Research in coordination chemistry has explored compounds containing similar structural motifs, focusing on the synthesis, properties, and applications of complex compounds. For example, studies have summarized the preparation procedures, spectroscopic properties, magnetic properties, and biological and electrochemical activities of compounds with closely related structures (Boča, Jameson, & Linert, 2011). These insights are crucial for identifying blind spots in current research and suggesting future directions, including the investigation of unknown analogues with potential applications in various scientific domains.
Chemical Synthesis and Structural Properties
In the realm of synthetic chemistry, the focus is on developing novel compounds with specific structural features or biological activities. The synthesis, spectroscopic, and structural properties of novel substituted compounds have been a subject of interest, providing foundational knowledge for creating materials with tailored functions (Issac & Tierney, 1996). These studies are instrumental in advancing our understanding of how specific structural components contribute to the overall properties and potential applications of new materials.
Environmental Applications
Research on environmental applications has focused on the development of sorbents for contaminant removal, where the structure and functional groups of compounds play a critical role. For instance, amine-functionalized sorbents have shown promise for the efficient removal of persistent pollutants from water supplies. The performance of these sorbents depends on electrostatic interactions, hydrophobic interactions, and the morphology of the sorbent material (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019). Understanding the interactions between functional groups and pollutants can guide the design of more effective environmental remediation technologies.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-pyridin-4-ylmethanamine;dihydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.2BrH/c1-2-13-14(18-10-17-13)7-12(1)9-16-8-11-3-5-15-6-4-11;;/h1-7,16H,8-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNIJZVXHOGXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=NC=C3.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride](/img/structure/B3107240.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide](/img/structure/B3107241.png)

![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3107255.png)

![2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride](/img/structure/B3107266.png)
![[3-(2,4-Dimethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3107267.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride](/img/structure/B3107288.png)
![trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B3107294.png)



![2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3107329.png)